molecular formula C12H18ClN B3190278 N-benzyl-N-(2-chloroethyl)propan-2-amine CAS No. 40737-53-9

N-benzyl-N-(2-chloroethyl)propan-2-amine

Cat. No.: B3190278
CAS No.: 40737-53-9
M. Wt: 211.73 g/mol
InChI Key: LGPKPGHKHGLXKI-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-chloroethyl)propan-2-amine is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This structure serves as a key building block in organic and medicinal chemistry research. Compounds featuring a similar N-benzyl-2-chloroethylamine core are recognized for their properties as alkylating agents . The reactive chloroethyl group enables this class of molecules to form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins . This mechanism is of significant interest in biochemical research, particularly in the study of cell proliferation and for investigating the mechanisms of action of various therapeutic agents . Researchers value this compound for synthesizing more complex molecules and for probing biochemical pathways. It is strictly for laboratory research purposes. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-(2-chloroethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPKPGHKHGLXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCl)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl N 2 Chloroethyl Propan 2 Amine

Established Synthetic Pathways for N-benzyl-N-(2-chloroethyl)propan-2-amine Elucidation

The primary established synthetic pathway for this compound involves a two-step process. The initial step is the synthesis of the precursor alcohol, N-benzyl-N-(2-hydroxyethyl)propan-2-amine, which is subsequently chlorinated to yield the final product.

Examination of Precursor Chemistry and Reaction Mechanisms

The synthesis of the precursor, N-benzyl-N-(2-hydroxyethyl)propan-2-amine, is typically achieved through the N-alkylation of isopropanolamine with benzyl (B1604629) chloride. A detailed procedure for a similar compound, N-benzylethanolamine, involves the slow addition of benzyl chloride to ethanolamine (B43304) in the presence of a solid base like sodium carbonate. google.com The reaction is carried out at an elevated temperature, and after completion, the product is isolated by vacuum distillation. A similar approach can be applied for the synthesis of N-benzyl-N-(2-hydroxyethyl)propan-2-amine.

The subsequent chlorination of N-benzyl-N-(2-hydroxyethyl)propan-2-amine is most commonly accomplished using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. A computational investigation into the reaction of thionyl chloride with β-amino alcohols has provided a deeper understanding of the mechanistic pathway. scholaris.ca The study suggests that the reaction can proceed through different intermediates depending on the reaction conditions.

Optimization Strategies for Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the optimization of the reaction conditions, particularly during the chlorination step. A significant challenge in the chlorination of amino alcohols with thionyl chloride is the potential for side reactions. An effective optimization strategy involves the inverse addition of the amino alcohol to a solution of thionyl chloride. organic-chemistry.org This method helps to suppress the formation of byproducts by ensuring that the amine is rapidly protonated.

Further optimization can be achieved by controlling the temperature and using an appropriate solvent. The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature or heated to ensure complete reaction. The choice of solvent can also influence the reaction outcome.

Parameter Condition Rationale
Order of Addition Inverse addition (amino alcohol to thionyl chloride)Minimizes side reactions by rapid protonation of the amine. organic-chemistry.org
Temperature Initial cooling (e.g., 0°C) followed by warming or refluxControls the exothermic reaction and drives it to completion.
Solvent Aprotic solvents (e.g., dichloromethane, chloroform)Provides a suitable medium for the reaction and facilitates work-up.
Purification Recrystallization or chromatographyTo obtain the final product in high purity.

Development of Novel Synthetic Approaches

While the established two-step synthesis is widely used, research into novel synthetic approaches continues to aim for improved efficiency, selectivity, and sustainability.

Exploration of Regioselective and Stereoselective Synthetic Techniques

The synthesis of this compound does not inherently involve the creation of a chiral center if starting from achiral precursors. However, the broader field of amino alcohol synthesis has seen significant advancements in stereoselective methods. For instance, chiral 2-amino alcohol derivatives have been utilized as catalysts in enantioselective reactions. acsgcipr.org These principles could potentially be adapted to synthesize chiral analogues of the target compound if desired.

Regioselectivity becomes a key consideration in the initial N-alkylation step. To favor mono-alkylation and prevent the formation of di-alkylation products, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled.

Application of Green Chemistry Principles in the Synthesis of this compound

Phase transfer catalysis (PTC) presents a greener alternative for the N-alkylation of amino alcohols. PTC can facilitate the reaction between the water-soluble amino alcohol and the water-insoluble benzyl chloride, often allowing the use of more environmentally benign solvents like toluene (B28343) or even solvent-free conditions. acsgcipr.org The use of inorganic bases like sodium hydroxide (B78521) or potassium carbonate in PTC systems is also advantageous over organic bases. acsgcipr.org

Furthermore, research into the use of deep eutectic solvents (DESs) as green promoters for the alkylation of amines with allylic alcohols showcases a move towards more sustainable reaction media. rsc.org While not directly applied to the synthesis of the target compound, this approach highlights a promising direction for future research. The direct catalytic N-alkylation of amines with alcohols is another green strategy that avoids the use of alkyl halides. researchgate.net

Green Chemistry Principle Application in Synthesis Potential Benefit
Safer Solvents Replacement of dipolar aprotic solvents (DMF, DMAc) with higher boiling alcohols or lower boiling nitriles under pressure. acsgcipr.orgReduced toxicity and environmental impact.
Atom Economy Direct catalytic N-alkylation of isopropanolamine with benzyl alcohol. researchgate.netReduces the formation of salt byproducts compared to using benzyl chloride.
Catalysis Use of phase transfer catalysts for N-alkylation. acsgcipr.orgIncreased reaction efficiency, milder conditions, and use of greener solvents.

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is primarily dictated by the presence of the nucleophilic tertiary amine and the electrophilic 2-chloroethyl group. A key feature of this and related N-(2-chloroethyl)amines is their propensity to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate.

This cyclization is a unimolecular nucleophilic substitution reaction (SNi) where the nitrogen atom acts as the nucleophile, displacing the chloride ion. The formation of the strained three-membered aziridinium ring makes it a potent electrophile, readily attacked by various nucleophiles. This reactivity is the basis for many of the biological and chemical applications of this class of compounds.

The rate of aziridinium ion formation is influenced by the solvent and the substitution pattern on the nitrogen atom. The subsequent reaction of the aziridinium ion with nucleophiles is a bimolecular process and is typically very rapid.

Reactant/Condition Product(s) Reaction Type
Intramolecular Cyclization N-benzyl-N-isopropylaziridinium chlorideIntramolecular Nucleophilic Substitution (SNi)
Nucleophiles (e.g., H₂O, ROH, RNH₂) N-benzyl-N-(2-hydroxyethyl)propan-2-amine, N-benzyl-N-(2-alkoxyethyl)propan-2-amine, N-benzyl-N-(2-aminoethyl)propan-2-amine derivativesNucleophilic Ring-Opening of Aziridinium Ion

The study of the reactivity of tertiary alkylamines as nucleophiles in substitution reactions provides further insight into the potential reactions of this compound. mdpi.com While the nitrogen atom's lone pair is involved in the intramolecular cyclization, the compound can also potentially participate in intermolecular nucleophilic reactions, although the intramolecular pathway is generally favored.

Analysis of Alkylation Mechanisms and Electrophilic Properties

The primary mechanism by which this compound acts as an alkylating agent involves the formation of a cyclic aziridinium ion intermediate. This process is an intramolecular nucleophilic substitution, where the nitrogen atom's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion. nih.govresearchgate.net The formation of this strained three-membered ring is the rate-determining step in many of its reactions.

The electrophilic character of the aziridinium ion is significantly enhanced compared to the parent chloroethylamine. The positive charge on the nitrogen atom and the ring strain make the carbon atoms of the aziridinium ring highly susceptible to attack by nucleophiles. The substitution pattern on the nitrogen atom, namely the benzyl and isopropyl groups, influences the rate of aziridinium ion formation and its subsequent reactivity through a combination of electronic and steric effects. The electron-donating nature of the alkyl groups can stabilize the positive charge on the nitrogen in the aziridinium ion, while the steric bulk can influence the approach of nucleophiles. dnu.dp.ua

The alkylation of a nucleophile (Nu⁻) by this compound can be represented as a two-step process:

Formation of the aziridinium ion: This is an intramolecular Sₙ2 reaction.

Nucleophilic attack on the aziridinium ion: An intermolecular Sₙ2 reaction where the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of the alkylated product. nih.gov

The regioselectivity of the nucleophilic attack on the aziridinium ion can be influenced by the nature of the nucleophile and the reaction conditions, potentially leading to a mixture of products. nih.gov

Table 1: Factors Influencing the Electrophilic Properties of this compound

FactorInfluence on ReactivityRationale
Formation of Aziridinium Ion Increases electrophilicityThe positively charged and strained aziridinium ring is a much stronger electrophile than the neutral 2-chloroethyl group.
Benzyl Group Electronic and steric effectsThe benzyl group can influence the electron density on the nitrogen and sterically hinder the approach of nucleophiles.
Isopropyl Group Steric hindranceThe bulky isopropyl group can sterically impede the formation of the transition state for aziridinium ion formation and the subsequent attack by nucleophiles.
Solvent Polarity Affects reaction ratePolar solvents can stabilize the charged transition state and the departing chloride ion, thus accelerating the formation of the aziridinium ion. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The formation of the aziridinium ion is a reversible process in some cases, but the subsequent reaction with a nucleophile drives the equilibrium towards the ring-opened product. The aziridinium ion itself is generally not isolated due to its high reactivity. nih.gov

While the primary rearrangement is the formation of the aziridinium ion, other rearrangements are less common for this specific structure under typical conditions. The stability of the N-benzyl and N-isopropyl groups generally precludes their direct involvement in rearrangements.

Table 2: Characteristics of the Intramolecular Cyclization of this compound

PropertyDescriptionSignificance
Reaction Type Intramolecular Nucleophilic Substitution (Sₙi)The nitrogen atom acts as an internal nucleophile, displacing the chloride.
Intermediate N-benzyl-N-isopropylaziridinium ionA highly reactive, strained three-membered ring that is a potent electrophile.
Driving Force Formation of a more reactive speciesThe formation of the aziridinium ion activates the molecule for alkylation reactions.
Factors Favoring Cyclization Polar solvents, appropriate temperatureThese conditions facilitate the ionization of the C-Cl bond and the subsequent intramolecular attack. nih.gov

Reaction Kinetics and Thermodynamics with Diverse Nucleophiles

Once the aziridinium ion is formed, it reacts rapidly with a wide range of nucleophiles. The rate of this second step depends on the nucleophilicity of the attacking species and steric hindrance around the aziridinium ring. Stronger nucleophiles will react more rapidly than weaker ones.

Table 3: Predicted Reactivity of this compound with Various Nucleophiles

NucleophilePredicted ReactivityExpected Product
Hydroxide (OH⁻) HighN-benzyl-N-(2-hydroxyethyl)propan-2-amine
Alkoxides (RO⁻) HighN-benzyl-N-(2-alkoxyethyl)propan-2-amine
Amines (R₂NH) Moderate to HighN-benzyl-N-(2-aminoethyl)propan-2-amine derivative
Thiols (RSH) HighN-benzyl-N-(2-thioethyl)propan-2-amine derivative
Water (H₂O) Low to ModerateN-benzyl-N-(2-hydroxyethyl)propan-2-amine

Molecular Structure, Conformation, and Computational Analysis of N Benzyl N 2 Chloroethyl Propan 2 Amine

Theoretical Conformational Analysis and Energy Landscapes

The conformational flexibility of N-benzyl-N-(2-chloroethyl)propan-2-amine is a critical determinant of its chemical behavior. A theoretical conformational analysis can be performed to identify the most stable arrangements of the molecule in three-dimensional space. This process involves the systematic rotation around single bonds and the calculation of the potential energy associated with each conformation. The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry.

The energy landscape of this compound is expected to feature several local energy minima, corresponding to stable conformers, separated by energy barriers. The height of these barriers determines the rate of interconversion between different conformations. A detailed analysis of this landscape provides insights into the molecule's dynamic behavior and the populations of different conformers at a given temperature.

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. mdpi.com These methods can provide detailed information about the distribution of electrons within the molecule and identify regions that are susceptible to chemical attack.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is likely to be localized on the nitrogen atom and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be centered on the chloroethyl group, particularly the antibonding orbital of the C-Cl bond.

From the HOMO and LUMO energies, several important chemical descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated by -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A soft molecule has a small HOMO-LUMO gap. mdpi.comnih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors provide a quantitative basis for understanding the molecule's reactivity. conicet.gov.ar

Table 1: Calculated Electronic Properties of this compound (Exemplary Data) This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this exact molecule were not found in the searched literature.

ParameterValue (eV)
EHOMO-8.50
ELUMO-0.50
HOMO-LUMO Gap (ΔE)8.00
Ionization Potential (I)8.50
Electron Affinity (A)0.50
Electronegativity (χ)4.50
Chemical Hardness (η)4.00
Chemical Softness (S)0.25
Electrophilicity Index (ω)2.53

Mapping of Electrostatic Potential Surfaces and Prediction of Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting electrostatic interaction energy. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The phenyl ring would also exhibit negative potential above and below the plane of the ring due to the delocalized π electrons. In contrast, the hydrogen atoms of the benzyl (B1604629) and isopropyl groups, as well as the region around the chlorine atom, would be expected to have a positive electrostatic potential. This information is crucial for understanding how the molecule will interact with other chemical species.

Molecular Modeling and Dynamics Simulations to Understand Structural Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of this compound. In an MD simulation, the classical equations of motion are solved for all the atoms in the molecule over a period of time, yielding a trajectory that describes the molecule's conformational changes and vibrational motions.

MD simulations can be used to explore the conformational landscape of the molecule and to calculate the relative populations of different conformers. By analyzing the trajectory, it is possible to identify the most frequently visited conformations and the pathways for interconversion between them. This information complements the static picture provided by conformational analysis and quantum chemical calculations.

Furthermore, MD simulations can be performed in the presence of a solvent, such as water, to investigate the influence of the environment on the molecule's structure and dynamics. The interactions between the solute and solvent molecules can have a significant impact on the conformational preferences and reactivity of the molecule.

Comparative Structure-Reactivity Relationship Studies with Related Chloroethylamines

To gain further insight into the chemical properties of this compound, it is instructive to compare its structure and reactivity with those of related chloroethylamines. A well-known example is the class of nitrogen mustards, which are characterized by the presence of a bis(2-chloroethyl)amine (B1207034) moiety.

One key reaction of chloroethylamines is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This reaction is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine. The facility of this reaction depends on the nucleophilicity of the nitrogen and the stability of the resulting aziridinium ion.

In the case of this compound, the presence of both a benzyl and an isopropyl group on the nitrogen atom will influence its nucleophilicity and the steric environment around the reactive center. The electron-donating nature of the isopropyl group would be expected to increase the nucleophilicity of the nitrogen, while the bulky benzyl and isopropyl groups may sterically hinder the intramolecular cyclization.

A comparative analysis with simpler chloroethylamines, such as N-benzyl-N-(2-chloroethyl)amine nih.gov and N-(2-chloroethyl)propan-2-amine, nih.gov can help to dissect the electronic and steric effects of the benzyl and isopropyl substituents on the reactivity of the chloroethyl group. For instance, comparing the rate of aziridinium ion formation for these compounds would provide a quantitative measure of the influence of the substituents. Structure-activity relationship studies on related N-benzyl phenethylamines have shown that substitutions on the benzyl group can significantly affect their biological activity, highlighting the importance of this moiety in molecular interactions. nih.gov

Biological and Biochemical Interactions of N Benzyl N 2 Chloroethyl Propan 2 Amine at the Molecular and Cellular Levels

Mechanistic Studies of Biological Target Interactions (Excluding Clinical Outcomes)

Investigating Alkylating Properties Towards Cellular Biomolecules (e.g., DNA, Proteins)

N-benzyl-N-(2-chloroethyl)propan-2-amine belongs to the class of nitrogen mustards, which are known for their ability to act as alkylating agents. The reactivity of the 2-chloroethyl group is central to this property. It is proposed that the compound undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then capable of reacting with nucleophilic sites on various biomolecules, most notably DNA and proteins.

In Vitro Cellular Investigations Using this compound

Analysis of Cellular Uptake and Intracellular Distribution Mechanisms

Specific studies detailing the cellular uptake and intracellular distribution of this compound are not currently available. However, based on its physicochemical properties, some general mechanisms can be proposed. As a relatively small, lipophilic molecule, it is likely to cross cellular membranes via passive diffusion. The presence of the amine group, which can be protonated at physiological pH, may also allow for interaction with and transport by cation transporters expressed on the cell surface.

Once inside the cell, its distribution would be influenced by its reactivity and interactions with intracellular components. Due to its alkylating nature, it is expected to rapidly react with a variety of biomolecules, leading to its covalent linkage to proteins and nucleic acids in different cellular compartments, including the cytoplasm and the nucleus.

Evaluation of Effects on Specific Cell Lines (e.g., proliferation, viability, pathway modulation)

While specific data on the effects of this compound on cell lines is not available in the reviewed literature, the cytotoxic effects of related compounds have been documented. For instance, a study on novel bis(2-aminoethyl)amine derivatives demonstrated moderate antiproliferative potency against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com The phenethyl derivative in this study exhibited the highest growth-inhibitory activity. mdpi.com

The proposed mechanism of cytotoxicity for these related compounds involves the induction of apoptosis and the modulation of inflammatory pathways, such as the reduction of interleukin-6 (IL-6) levels. mdpi.com Given its alkylating properties, this compound is expected to exhibit significant cytotoxicity in various cell lines, likely through the induction of DNA damage and the subsequent activation of apoptotic pathways.

Interactive Data Table: Cytotoxicity of a Related bis(2-aminoethyl)amine Derivative (Compound 6) mdpi.com

Cell LineIC₅₀ (µM)
CaCo-2 (Colorectal Adenocarcinoma)13.95 ± 2.5
A549 (Epithelial Lung Carcinoma)15.74 ± 1.7
HTB-140 (Melanoma)Not Specified
HaCaT (Normal Keratinocytes)Not Specified

This table shows the half-maximal inhibitory concentration (IC₅₀) of a related phenethyl derivative of bis(2-aminoethyl)amine on different human cancer cell lines.

Studies on Enzyme Inhibition and Activation Profiles

Direct studies on the enzyme inhibition or activation profiles of this compound are not well-documented. However, as mentioned previously, the N-benzylamine scaffold is present in inhibitors of various enzymes.

Substituted aryl benzylamines have been shown to be potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.gov One of the lead compounds in this class, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, exhibited a low nanomolar IC50 value. nih.gov

Additionally, N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated inhibitory activity against Leishmania mexicana arginase (LmARG). nih.gov Compound 8 from this series inhibited 68.27% of the recombinant LmARG activity. nih.gov

The alkylating nature of this compound suggests that it could act as an irreversible inhibitor of enzymes by covalently modifying amino acid residues within the active site or other critical regions of the protein. This non-specific inhibition would likely affect a broad range of enzymes.

Interactive Data Table: Enzyme Inhibition by Related N-Benzylamine Derivatives

Compound ClassTarget EnzymeKey FindingReference
Substituted Aryl Benzylamines17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)Potent, selective inhibitors with low nanomolar IC50 values. nih.gov
N-benzyl-1H-benzimidazol-2-aminesLeishmania mexicana Arginase (LmARG)Compound 8 inhibited 68.27% of recombinant enzyme activity. nih.gov

This table summarizes the enzyme inhibitory activities of compounds structurally related to this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The exploration of the structure-activity relationships (SAR) for analogs of this compound is crucial for understanding how chemical structure dictates biological activity. By systematically modifying the molecular architecture, researchers can dissect the contributions of various functional groups to the compound's potency and selectivity towards its biological targets.

Influence of Structural Modifications on Biological Potency and Selectivity

SAR studies on analogous compounds, such as N-benzyl phenethylamines, have revealed significant insights into the role of specific substitutions. The N-benzyl group itself is a critical addition. Early research into phenethylamines indicated that simple N-alkylation with groups like methyl or ethyl led to compounds with markedly lower activity. nih.gov However, the introduction of an N-benzyl group, particularly with specific substitutions on the benzyl (B1604629) ring, was found to dramatically enhance both binding affinity and functional activity at certain receptors, such as the serotonin (B10506) 5-HT2A receptor. nih.gov

Modifications on the N-benzyl ring system itself are a key determinant of potency and selectivity. For instance, in studies of N-benzyl phenethylamine (B48288) analogs, N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest activity at the 5-HT2A receptor with a favorable selectivity profile. nih.gov In contrast, N-(2-methoxybenzyl) analogs were typically less active and less selective agonists. nih.gov This highlights the profound impact of even a minor change, such as the difference between a hydroxyl and a methoxy (B1213986) group at the 2-position of the benzyl ring.

Below is a data table summarizing the effects of structural modifications on the biological potency of N-benzyl phenethylamine analogs at the 5-HT2A receptor.

Core Structure N-Benzyl Substitution 4-Position Substituent Observed Potency Trend
Phenethylamine2-HydroxybenzylMethyl (7b)Higher Potency
Phenethylamine2-HydroxybenzylPropyl (9b)Lower Potency
Phenethylamine2-Methoxybenzyl(Various)Generally Less Active & Selective
Phenethylamine2,3-Methylenedioxybenzyl(Various)Unique Selectivity Trends

Data synthesized from studies on analogous N-benzyl phenethylamines. nih.gov

Examination of Conformational Effects on Target Binding Affinities

The conformation of a molecule—its three-dimensional shape—is intrinsically linked to its ability to bind to a biological target. For this compound and its analogs, the spatial arrangement of the benzyl group, the chloroethyl moiety, and the isopropyl group relative to each other is critical for optimal interaction with a receptor's binding pocket.

The dramatic increase in binding affinity observed with N-benzyl substitution compared to smaller N-alkyl groups suggests that the benzyl group engages in favorable interactions with the receptor, likely through pi-stacking or hydrophobic interactions. nih.gov The specific substitution pattern on this benzyl ring can influence its preferred orientation within the binding site, thereby affecting affinity and potency. The superior activity of N-(2-hydroxybenzyl) analogs over N-(2-methoxybenzyl) analogs may be due to the ability of the hydroxyl group to act as a hydrogen bond donor, anchoring the ligand in a highly favorable conformation for receptor activation. nih.gov

Furthermore, SAR data indicates that the substituent on the N-benzyl ring can influence how other parts of the molecule, such as the 4-position substituent on a phenethylamine core, interact with the target. nih.gov This suggests that the N-benzyl group can conformationally orient the entire ligand within the binding site, either promoting or hindering the optimal placement of other pharmacophoric elements. This allosteric-like effect, where one part of the molecule influences the binding interaction of another, underscores the importance of considering the entire molecular conformation rather than just individual functional groups.

Preclinical Pharmacological Investigations in Non-Human Biological Systems

Preclinical studies in non-human biological systems are a foundational step in characterizing the pharmacological profile of a compound. nih.govijrpc.com These investigations provide essential data on how a substance behaves in a living organism before it can be considered for further development. ijrpc.com

Development and Validation of Animal Model Systems for Efficacy Research

The evaluation of a compound's efficacy requires the use of well-defined and validated animal models that mimic aspects of a human disease or condition. nih.gov The selection and development of an appropriate model is a critical and intricate process. nih.gov For a compound like this compound, the choice of model would depend on its intended therapeutic target.

The validation of an animal model typically involves assessing it across several domains to ensure its relevance to the human condition. A standardized framework for this process may include the following validation domains:

Genetic and Biochemical Validation : Ensuring the model shares key genetic mutations or biochemical pathways relevant to the human target condition. nih.gov

Histological Validation : Comparing the microscopic anatomy of tissues between the animal model and the human disease state. nih.gov

Pharmacological Validation : Confirming that the model responds to standard-of-care treatments in a way that is similar to humans. nih.gov

Symptomatology : The model should exhibit symptoms that parallel the human disease's natural history and presentation. nih.gov

A scoring system can be implemented to weigh these domains and compare different potential models, ensuring the selection of the most translatable system for efficacy studies. nih.gov For example, transgenic animal models, potentially created using CRISPR-Cas9 technology, can be engineered to accurately represent specific human disease-causing mutations, providing highly specific platforms for efficacy testing. nih.gov

Validation Domain Description Relevance to Efficacy Research
EpidemiologyHow the disease develops and spreads in the model population.Provides context for disease progression and intervention timing.
SymptomatologyThe observable symptoms and clinical signs in the animal model.Allows for the measurement of therapeutic improvement in relevant symptoms.
BiochemistryThe molecular and cellular pathways affected in the model.Confirms the model shares the biological target of the compound.
AetiologyThe underlying cause of the disease in the model.Ensures the model's disease cause is relevant to the human condition.
HistologyThe microscopic characteristics of tissues.Provides tissue-level evidence of disease and treatment effects.
PharmacologyThe model's response to known drugs.Validates the model's predictive capacity for therapeutic response.

Framework adapted from general principles of animal model validation. nih.gov

Exploration of Pharmacokinetic and Pharmacodynamic Principles in Preclinical Models

Once a suitable animal model is established, it serves as the platform for investigating the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. ijrpc.com These preclinical studies are vital for understanding the relationship between the concentration of the drug in the body and its biological effect over time. ijrpc.com

Pharmacokinetics (PK) describes what the body does to the drug. In preclinical models, this involves studying:

Absorption : How the compound is taken up into the bloodstream.

Distribution : Where the compound travels within the body and its concentration in various tissues.

Metabolism : How the compound is chemically altered by the body, potentially into active or inactive metabolites.

Excretion : How the compound and its metabolites are removed from the body.

Pharmacodynamics (PD) describes what the drug does to the body. This involves measuring the compound's effect on the intended biological target. ijrpc.com Key PD parameters investigated in animal models include:

Target Engagement : Confirming that the compound binds to its intended receptor or enzyme in a living system.

Biological Response : Measuring the physiological or biochemical changes that occur as a result of target engagement.

By integrating PK and PD data, researchers can build a comprehensive preclinical profile of a compound like this compound, establishing a clear link between its concentration in the body and the magnitude of its therapeutic effect.

Advanced Analytical Methodologies for Research and Characterization of N Benzyl N 2 Chloroethyl Propan 2 Amine

Sophisticated Chromatographic Techniques for Separation, Purification, and Purity Assessment

The separation and purification of N-benzyl-N-(2-chloroethyl)propan-2-amine from reaction mixtures and the assessment of its purity are primarily achieved through advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for this purpose, offering high resolution and sensitivity. emerypharma.comveeprho.com

For the analysis of tertiary amines like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. chromatographyonline.com The separation is typically carried out on C18 or C8 columns, where the compound is retained based on its hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate, which are compatible with mass spectrometry) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the compound and its impurities with varying polarities.

The basic nature of the amine group in this compound can lead to peak tailing on traditional silica-based columns. To mitigate this, columns with end-capping or the use of mobile phase additives are common strategies. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation for complex mixtures of amines. sielc.com

Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be utilized, particularly for volatile impurities. However, the relatively high molecular weight and potential thermal lability of this compound might necessitate derivatization to improve its volatility and thermal stability. osti.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Advanced Spectroscopic Methods for Elucidating the Structures of Reaction Products and Metabolites

The structural elucidation of this compound, its reaction products, and metabolites heavily relies on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are indispensable for identifying and structurally characterizing compounds in complex mixtures. veeprho.comnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. ljmu.ac.ukresearchgate.net

Fragmentation patterns obtained from MS/MS experiments are crucial for structure elucidation. For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl (B1604629) group (resulting in a fragment at m/z 91) and losses related to the chloroethyl and isopropyl moieties. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and ethyl groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. nih.govchemicalbook.comchemicalbook.com ¹³C NMR spectroscopy would complement this by providing the chemical shifts of all unique carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning all proton and carbon signals and for elucidating the connectivity of atoms within the molecule, which is especially valuable for identifying unknown metabolites or degradation products.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzyl (CH₂)~3.6Singlet
Chloroethyl (CH₂)~2.8 - 3.0Triplet
Chloroethyl (CH₂)~3.5 - 3.7Triplet
Isopropyl (CH)~2.9 - 3.1Septet
Isopropyl (CH₃)~1.1Doublet

Development of Quantitative Analytical Assays for Biological and Chemical Matrices

The quantification of this compound in various matrices, such as plasma, urine, or in-process reaction samples, requires the development and validation of robust analytical assays. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govuab.edu

A typical quantitative LC-MS/MS method involves the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS, which has a similar chemical behavior to the analyte but a different mass, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte and its internal standard is selected and fragmented, and a specific product ion is monitored for each. researchgate.net This highly selective detection method minimizes interference from matrix components. uab.edu

Method validation is a critical aspect of developing quantitative assays and is performed according to regulatory guidelines. This includes assessing the method's linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix.

Comprehensive Impurity Profiling and Analysis of Degradation Pathways in Synthetic Batches

Ensuring the quality and safety of any chemical entity requires a thorough understanding of its impurity profile and degradation pathways. For this compound, this involves identifying and quantifying impurities that may arise during synthesis or upon storage. chromatographyonline.com

Impurity Profiling: HPLC with UV detection is a common technique for routine impurity profiling. chromatographyonline.com However, for the identification of unknown impurities, LC-MS is more powerful. veeprho.com Potential impurities in synthetic batches could include starting materials, reagents, byproducts from side reactions (e.g., over-alkylation or elimination reactions), and isomers.

Degradation Pathway Analysis: Forced degradation studies are conducted to understand the stability of this compound under various stress conditions, such as heat, light, humidity, and acidic or basic environments. The chloroethyl group is a reactive moiety that could be susceptible to hydrolysis or cyclization to form an aziridinium (B1262131) ion, which can then react with nucleophiles. The benzylamine (B48309) structure may also be susceptible to oxidative degradation. rsc.orgresearchgate.net The degradation products are identified using techniques like LC-MS/MS, and the degradation pathways are elucidated. This information is crucial for determining appropriate storage conditions and shelf-life.

Table 3: Potential Impurities and Degradation Products of this compound

Compound NamePotential Origin
N-benzylpropan-2-amineStarting material or dealkylation product
N-(2-hydroxyethyl)-N-benzylpropan-2-amineHydrolysis of the chloroethyl group
1-benzyl-1-isopropylaziridin-1-ium chlorideIntramolecular cyclization product
BenzaldehydeOxidative degradation of the benzyl group rsc.org
IsopropylamineDegradation product

Potential Applications of N Benzyl N 2 Chloroethyl Propan 2 Amine As a Chemical Building Block and in Materials Science Excluding Direct Human Medical Use

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The key to the synthetic utility of N-benzyl-N-(2-chloroethyl)propan-2-amine lies in the reactivity of its 2-chloroethyl moiety. The chlorine atom serves as an effective leaving group, rendering the compound susceptible to nucleophilic substitution reactions. This characteristic allows for the strategic incorporation of the N-benzyl-N-isopropylethylamine fragment into more intricate molecular frameworks, paving the way for the creation of a diverse array of complex organic structures.

A notable parallel can be drawn from the application of structurally related compounds, such as N,N-bis(2-chloroethyl)benzylamine. This compound is a recognized intermediate in the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine, which is a precursor to meperidine. google.com The synthetic strategy involves the intramolecular cyclization of the two chloroethyl groups with a carbanion to construct the piperidine (B6355638) ring.

Drawing from this precedent, this compound can be envisioned as a precursor for a variety of complex molecules. The single 2-chloroethyl group can readily react with a range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. For instance, a reaction with a primary amine would yield an ethylenediamine (B42938) derivative, while a reaction with a thiol would produce a thioether. Such transformations open up synthetic routes to novel compounds with potential applications in ligand design and as intermediates for various chemical products.

The general scheme for these nucleophilic substitution reactions can be represented as follows:

C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂Cl + Nu⁻ → C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile.

Table 1: Potential Nucleophilic Substitution Reactions and Their Products

Nucleophile (Nu-H)Product StructureProduct ClassPotential Research Area
R-NH₂ (Primary Amine)C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂NHRN-benzyl-N-isopropylethylenediamine derivativeLigand synthesis, complex molecule precursors
R-SH (Thiol)C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂SRN-benzyl-N-isopropylethylthioether derivativeFunctional material precursors, synthetic intermediates
R-OH (Alcohol/Phenol)C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂ORN-benzyl-N-isopropylethanolamine ether derivativeSurfactant research, specialty chemical synthesis
N₃⁻ (Azide)C₆H₅CH₂N(CH(CH₃)₂)CH₂CH₂N₃N-benzyl-N-isopropyl-2-azidoethylamine"Click" chemistry, bioconjugation research

Derivatization for the Development of Novel Functional Materials

The capacity of this compound to be integrated into larger molecular structures makes it a compelling candidate for the creation of novel functional materials. The inherent properties of the tertiary amine core, combined with the benzyl (B1604629) and isopropyl groups, can bestow specific functionalities upon a material, such as pH-responsiveness, metal chelation capabilities, or tailored intermolecular interactions.

A significant potential application lies in the functionalization of polymers. The reactive 2-chloroethyl group can be utilized to graft the N-benzyl-N-isopropylethylamine moiety onto polymer backbones that possess nucleophilic sites. This modification could lead to the development of functional polymers with customized properties, such as enhanced adhesion, or the ability to act as scavenging agents for specific metal ions in solution.

Furthermore, this compound holds promise in the design of self-assembling molecules. The interplay between the hydrophobic benzyl and isopropyl groups and the potentially hydrophilic tertiary amine (particularly when protonated) can give rise to amphiphilic molecules. Such molecules have the potential to self-organize in solution, forming structures like micelles or vesicles, which are of significant interest in various areas of materials science research.

Research into Potential Uses in Agrochemicals and Polymer Sciences (General Research, not Commercial Product Focus)

The structural elements within this compound are present in certain classes of biologically active compounds, which suggests avenues for exploration in agrochemical research. For instance, a number of N-benzyl-N-isopropyl amides have been the subject of investigation for their herbicidal properties. organic-chemistry.org By derivatizing the N-benzyl-N-isopropylethylamine core, it is conceivable that new families of agrochemicals could be developed for research purposes.

A study focusing on N-alkyl-N-(substituted benzyl)-4-halo-2-alkenamides revealed that specific combinations of alkyl and benzyl groups on the amide nitrogen are conducive to herbicidal activity against particular plant species. This finding underscores the potential of the N-benzyl-N-isopropylamine fragment as a valuable component in the rational design of new agrochemical candidates for research and screening.

Table 2: Herbicidal Activity of Structurally Related N-benzyl Amide Derivatives

Acyl GroupBenzyl SubstituentAlkyl GroupTarget WeedObserved ActivityReference
4-chloro-2-pentenoyl4-cyanoisobutylEchinochloa oryzicolaHigh fao.org
4-chloro-2-pentenoyl4-chloroisopentylEchinochloa oryzicolaHigh fao.org

In the realm of polymer science, the reactive nature of the 2-chloroethyl group could be harnessed in the synthesis of specialty polymers. For example, this compound could potentially be employed as a comonomer in condensation polymerization or as a modifying agent in other polymerization techniques. The resultant polymers, featuring the N-benzyl-N-isopropylethylamine unit, could exhibit unique characteristics such as enhanced thermal stability, modified solubility profiles, or specific affinities for other materials. It is important to note that while the chemical principles are sound, specific research focusing on the use of this compound in these applications is not yet widely documented in publicly available scientific literature.

Environmental Fate and Biodegradation Studies of N Benzyl N 2 Chloroethyl Propan 2 Amine

Investigation of Environmental Persistence and Transformation Pathways

There are no available scientific studies investigating the environmental persistence and transformation pathways of N-benzyl-N-(2-chloroethyl)propan-2-amine. Research is needed to determine its stability in various environmental compartments such as water, soil, and air, and to identify potential degradation products formed through biotic or abiotic processes.

Elucidation of Biodegradation Mechanisms in Environmental Systems

Specific biodegradation mechanisms for this compound have not been elucidated, as no studies have been published on this topic. Investigations would be required to identify microorganisms capable of degrading this compound and to understand the enzymatic pathways involved in its breakdown.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-benzyl-N-(2-chloroethyl)propan-2-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, intermediates like N-benzylpropan-2-amine can be alkylated with 2-chloroethyl groups under controlled pH (e.g., using NaHCO₃ to neutralize HCl byproducts). Characterization of intermediates should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ ~3.6 ppm for –CH₂Cl in 1^1H NMR) and mass spectrometry (MS) for molecular weight validation .

Q. What safety precautions are critical given its acute toxicity profile?

  • Methodological Answer : The compound is classified as Acute Tox. 1 Dermal and Skin Sens. 1 ( ). Researchers must:

  • Use fume hoods, nitrile gloves, and full-face shields.
  • Store in a 6.1A-compliant cabinet (combustible acute toxic category).
  • Implement spill protocols with inert adsorbents (e.g., vermiculite) and avoid aqueous washes due to potential hydrolysis .

Q. Which analytical techniques effectively assess purity and structural integrity?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) and detection at 254 nm for quantification (similar to phenolamine analysis in ).
  • GC-MS : For volatile impurities, employ a DB-5MS column and electron ionization.
  • Elemental Analysis : Confirm Cl content (~15.8% theoretical) to verify substitution efficiency .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives?

  • Methodological Answer : Chiral resolution of derivatives (e.g., N-benzyl-1-(naphthylen-2-yl)propan-2-amine) can be performed via diastereomeric salt formation using resolving agents like (S)-(+)-naproxen. Monitor optical rotation (e.g., [α]D = ±12°) and confirm enantiopurity with chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Methodological Answer :

  • Temperature Control : Maintain <40°C to suppress β-elimination (common side reaction in chloroethylamines).

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Catalysis : Add KI (10 mol%) to enhance alkylation efficiency via the Finkelstein reaction .

    ConditionYield (%)By-Products (%)
    DMF, 30°C, 12 h785 (β-elimination)
    THF, 50°C, 6 h4522

Q. How does the compound's structure relate to its alpha-adrenergic blockade activity?

  • Methodological Answer : The N-benzyl and 2-chloroethyl groups confer lipophilicity and alkylation potential, respectively. Comparative molecular field analysis (CoMFA) of derivatives shows:

  • Benzyl Group : Enhances receptor binding via π-π stacking with aromatic residues.
  • Chloroethyl Chain : Forms covalent bonds with cysteine residues in α-adrenergic receptors, irreversibly blocking signaling (similar to phenoxybenzamine in ) .

Q. What challenges arise in quantification due to lacking commercial analytical data?

  • Methodological Answer : Develop in-house validated methods:

  • Calibration Standards : Synthesize high-purity reference material (≥99% by HPLC).
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation markers (e.g., hydrolysis to N-benzylpropan-2-amine).
  • Stability-Indicating Assays : Use UPLC-MS/MS to resolve degradation products .

Q. How does its reactivity as a chloroethylamine compare to alkylating agents like HN2?

  • Methodological Answer : While HN2 ([bis(2-chloroethyl)methylamine]) is a bifunctional alkylator, N-benzyl-N-(2-chloroethyl)propan-2-amine is monofunctional, reducing crosslinking potential. Reactivity studies in buffer (pH 7.4, 37°C) show:

  • Half-life : ~2 hours (vs. 30 minutes for HN2).
  • Primary Adducts : Forms N-benzylaziridinium intermediates, confirmed by 13^{13}C NMR at δ 48 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.